R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl
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Overview
Description
R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl, also known as ®-Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride, is a compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl typically involves the protection of the piperazine ring followed by the introduction of the ethyl group. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms . Additionally, piperazine derivatives can modulate voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in nerve and muscle cells .
Comparison with Similar Compounds
R-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Employed for chronic angina.
Aripiprazole: An antipsychotic used for schizophrenia and bipolar disorder.
Quetiapine: Another antipsychotic for the treatment of schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific structural features and its versatile applications in various fields of research and industry.
Properties
CAS No. |
1217663-03-0 |
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Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl (2R)-2-ethylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-13-10-15-8-9-16(13)14(17)18-11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H/t13-;/m1./s1 |
InChI Key |
AHUBJCSLWUMDOY-BTQNPOSSSA-N |
Isomeric SMILES |
CC[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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